molecular formula C19H11BrO5 B11301112 8-Methyl-7-hydroxy-4-(6-bromo-2-oxochromen-3-yl)chromen-2-one

8-Methyl-7-hydroxy-4-(6-bromo-2-oxochromen-3-yl)chromen-2-one

Cat. No.: B11301112
M. Wt: 399.2 g/mol
InChI Key: ZBMNUTDZDYJUFE-UHFFFAOYSA-N
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Description

8-Methyl-7-hydroxy-4-(6-bromo-2-oxochromen-3-yl)chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. They are widely known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7-hydroxy-4-(6-bromo-2-oxochromen-3-yl)chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 7-hydroxy-4-methylcoumarin with 6-bromo-2-oxochromene-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-7-hydroxy-4-(6-bromo-2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-7-hydroxy-4-(6-bromo-2-oxochromen-3-yl)chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-7-hydroxy-4-(6-bromo-2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. Its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway[6][6].

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Lacks the bromo and oxochromene groups.

    6-Bromo-2-oxochromene-3-carbaldehyde: Lacks the coumarin moiety.

    4-Hydroxycoumarin: Lacks the methyl and bromo groups.

Uniqueness

8-Methyl-7-hydroxy-4-(6-bromo-2-oxochromen-3-yl)chromen-2-one is unique due to the presence of both the coumarin and oxochromene moieties, which confer distinct chemical and biological properties. The bromo group enhances its reactivity, allowing for further functionalization and derivatization .

Properties

Molecular Formula

C19H11BrO5

Molecular Weight

399.2 g/mol

IUPAC Name

4-(6-bromo-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one

InChI

InChI=1S/C19H11BrO5/c1-9-15(21)4-3-12-13(8-17(22)25-18(9)12)14-7-10-6-11(20)2-5-16(10)24-19(14)23/h2-8,21H,1H3

InChI Key

ZBMNUTDZDYJUFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O)O

Origin of Product

United States

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